

Synthesis of (2-Hydroxyethoxy)acetic Acid for Use as a Reference Standard

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Compound of Interest

Compound Name: (2-Hydroxyethoxy)acetic acid

Cat. No.: B083110

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Application Note & Protocol

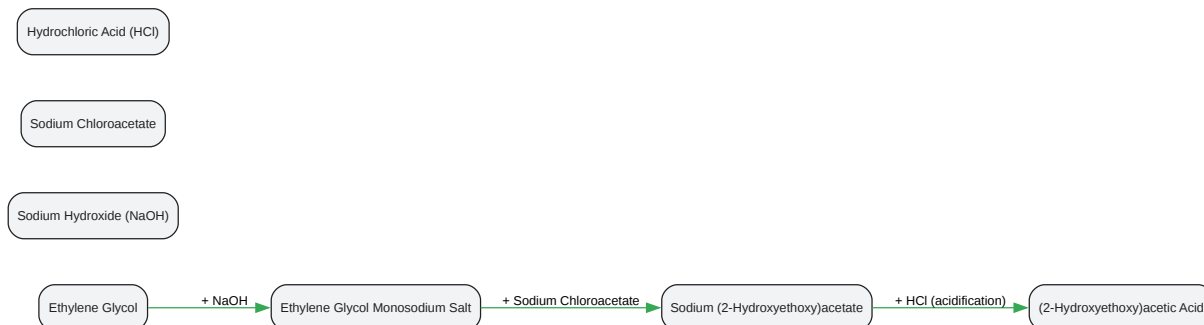
Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Hydroxyethoxy)acetic acid, also known as β -hydroxyethoxyacetic acid (HEAA), is a significant organic compound with relevance in various scientific fields. It is notably recognized as the primary urinary metabolite of the industrial solvent 1,4-dioxane, making it a crucial biomarker for monitoring exposure to this substance.^{[1][2]} Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group, allows it to exist in a pH-dependent equilibrium with its cyclic lactone form, dioxan-2-one.^{[1][3]} The availability of a high-purity reference standard of **(2-Hydroxyethoxy)acetic acid** is essential for accurate quantification in toxicological studies, environmental monitoring, and metabolism research. This document provides a detailed protocol for the synthesis, purification, and characterization of **(2-Hydroxyethoxy)acetic acid** to serve as a reference standard.

Synthesis Pathway

The synthesis of **(2-Hydroxyethoxy)acetic acid** can be effectively achieved through a Williamson ether synthesis reaction. This method involves the reaction of the monosodium salt of ethylene glycol with sodium chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the alkoxide of ethylene glycol displaces the chloride ion from chloroacetate.



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Caption: Williamson ether synthesis of **(2-Hydroxyethoxy)acetic acid**.

Experimental Protocol

This protocol details the synthesis of **(2-Hydroxyethoxy)acetic acid** from ethylene glycol and sodium chloroacetate.

Materials and Equipment

Reagent/Equipment	Grade/Specification
Ethylene glycol	Anhydrous, ≥99.8%
Sodium hydroxide (NaOH)	Pellets, ≥97%
Sodium chloroacetate	≥98%
Hydrochloric acid (HCl)	Concentrated (37%)
Diethyl ether	Anhydrous
Ethyl acetate	ACS grade
Sodium sulfate (Na ₂ SO ₄)	Anhydrous
Round-bottom flask	500 mL, three-neck
Reflux condenser	
Dropping funnel	
Magnetic stirrer and stir bar	
Heating mantle	
Separatory funnel	
Rotary evaporator	
pH meter or pH paper	

Synthesis Procedure

Step 1: Preparation of Ethylene Glycol Monosodium Salt

- In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 124 g (2.0 mol) of anhydrous ethylene glycol.
- Carefully add 20.0 g (0.5 mol) of sodium hydroxide pellets to the ethylene glycol with stirring.
- Heat the mixture to 70-80°C under a nitrogen atmosphere to facilitate the dissolution of sodium hydroxide and the formation of the monosodium salt of ethylene glycol.

Step 2: Reaction with Sodium Chloroacetate

- Once the sodium hydroxide has completely dissolved, add 58.2 g (0.5 mol) of sodium chloroacetate to the reaction mixture in portions through the side neck of the flask.
- After the addition is complete, continue stirring the mixture at 70-80°C for 4-6 hours to ensure the reaction goes to completion.

Step 3: Work-up and Acidification

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a beaker and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise with constant stirring. Monitor the pH using a pH meter or pH paper. This step protonates the sodium (2-hydroxyethoxy)acetate to form the desired acid.
- The acidified mixture will likely form two layers. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic extracts and wash them with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.

Step 4: Purification

- Filter the dried organic solution to remove the sodium sulfate.
- Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
- The crude **(2-Hydroxyethoxy)acetic acid** is obtained as a viscous oil. For use as a reference standard, further purification by vacuum distillation is recommended.
- Set up a vacuum distillation apparatus and distill the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Characterization and Data

The identity and purity of the synthesized **(2-Hydroxyethoxy)acetic acid** should be confirmed using various analytical techniques.

Physicochemical Properties

Property	Value
CAS Number	13382-47-3
Molecular Formula	C ₄ H ₈ O ₄
Molecular Weight	120.10 g/mol [4]
Appearance	Colorless to pale yellow viscous liquid

Spectroscopic Data

- ¹H NMR (D₂O): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the ethoxy and acetic acid moieties.
- ¹³C NMR (D₂O): The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the molecule.
- Mass Spectrometry (GC-MS after derivatization): Due to its low volatility, derivatization is necessary for GC-MS analysis.[3] The mass spectrum will show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns.
- FTIR (neat): The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, and C-O stretching bands for the ether and alcohol functionalities.

Purity Analysis

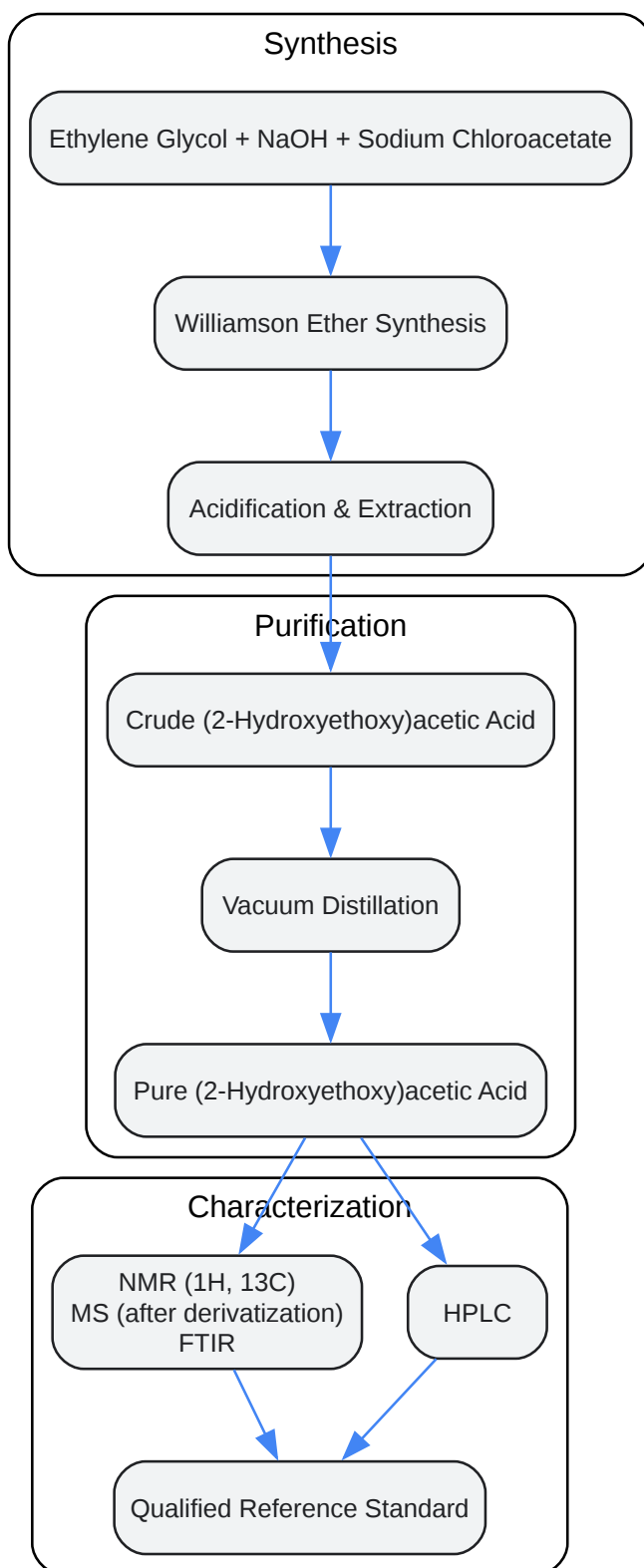
The purity of the synthesized **(2-Hydroxyethoxy)acetic acid** should be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer)
Detection	UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detector
Flow Rate	1.0 mL/min
Injection Volume	10 μ L

The purity is calculated based on the area percentage of the main peak in the chromatogram. For a reference standard, the purity should ideally be $\geq 98\%$.

Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and qualification of the reference standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **(2-Hydroxyethoxy)acetic acid** intended for use as a reference standard. By following the described Williamson ether synthesis, purification, and characterization procedures, researchers can obtain a high-purity material essential for accurate and reliable analytical measurements in various research and development applications.

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